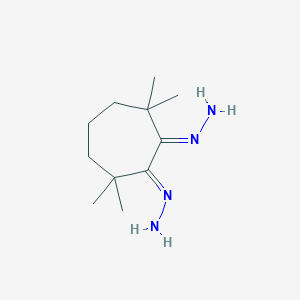
3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone is a chemical compound with the molecular formula C11H22N4 and a molecular weight of 210.32 g/mol It is known for its unique structure, which includes a cycloheptanedione core substituted with four methyl groups and two hydrazone groups
Métodos De Preparación
The synthesis of 3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone typically involves the reaction of 3,3,7,7-tetramethyl-1,2-cycloheptanedione with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s hydrazone groups make it useful in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone can be compared with other similar compounds, such as:
3,3,7,7-Tetramethyl-1,2-cycloheptanedione: Lacks the hydrazone groups, making it less reactive in certain chemical reactions.
3,3,7,7-Tetramethyl-1,2-cycloheptanedione oxime: Contains an oxime group instead of hydrazone, leading to different reactivity and applications.
3,3,7,7-Tetramethyl-1,2-cycloheptanedione semicarbazone:
Propiedades
Número CAS |
33470-39-2 |
|---|---|
Fórmula molecular |
C11H22N4 |
Peso molecular |
210.32g/mol |
Nombre IUPAC |
(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine |
InChI |
InChI=1S/C11H22N4/c1-10(2)6-5-7-11(3,4)9(15-13)8(10)14-12/h5-7,12-13H2,1-4H3/b14-8-,15-9- |
Clave InChI |
LMEUCBIDGSMGLJ-SFGFDRCGSA-N |
SMILES |
CC1(CCCC(C(=NN)C1=NN)(C)C)C |
SMILES isomérico |
CC1(/C(=N\N)/C(=N/N)/C(CCC1)(C)C)C |
SMILES canónico |
CC1(CCCC(C(=NN)C1=NN)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


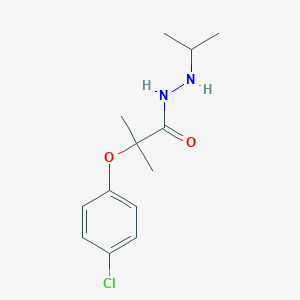
![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)
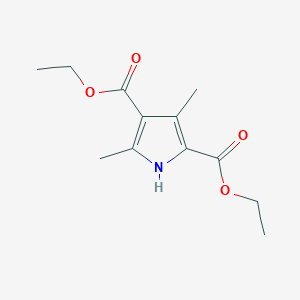

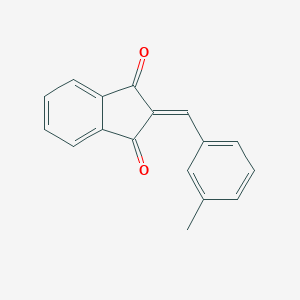
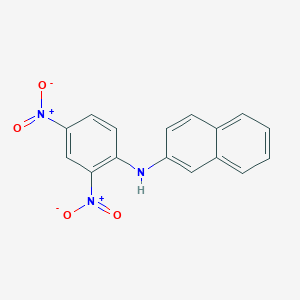
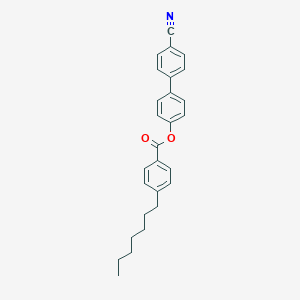
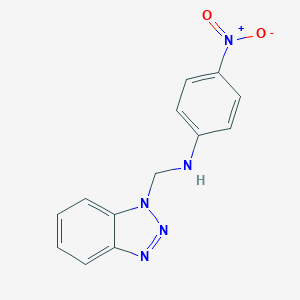
![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)
![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)
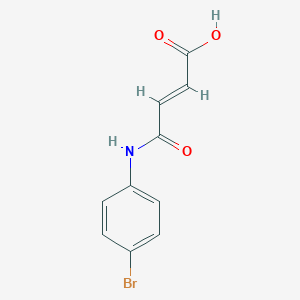

![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)
